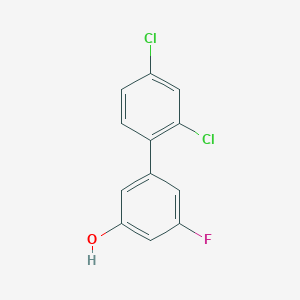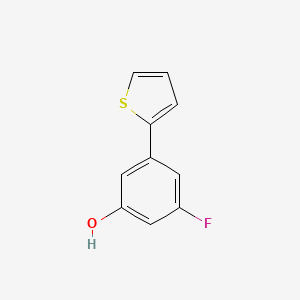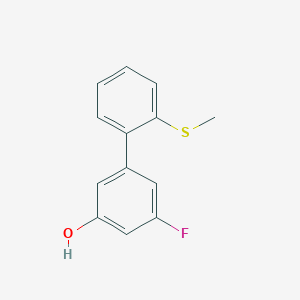
Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) is a useful research compound. Its molecular formula is C15H20FNO4 and its molecular weight is 297.32 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) is 297.13763628 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (Boc-DL-Phe(4-F)-OMe) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Intermediates in Organic Chemistry
- Synthesis of Natural Product Biotin : Methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate is a key intermediate in the synthesis of the natural product Biotin, a water-soluble vitamin involved in the metabolic cycle for synthesizing fatty acids, sugars, and α-amino acids. This synthesis demonstrates the compound's role in the production of complex organic molecules (Shuanglin Qin et al., 2014).
- Fluorescence Properties : The compound is used in the synthesis of certain structures whose fluorescence properties are of interest. This application is particularly relevant in analytical and spectroscopic methods (M. Memeo et al., 2014).
Medical Imaging and Radiotracer Development
- Imaging Hypoxic Tumor Tissue : A derivative of methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate is used in the synthesis of a tracer for PET imaging of hypoxic tumor tissue. This tracer is transported into cells by amino acid transporters, a novel approach in detecting hypoxic tumors (N. Malik et al., 2012).
Chemical Synthesis and Transformations
- Formation of Various Substitution Products : The compound serves as a starting material for reactions with various amines, yielding a range of substitution products. These reactions are significant in exploring chemical transformations and synthesizing new molecules (Janez Baš et al., 2001).
- Antitumor Activities : Derivatives of methyl 2-((t-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate have been synthesized and tested for their antitumor activities. This highlights its potential role in the development of new anticancer drugs (Xiong Jing, 2011).
Stereochemistry and Enantioselective Synthesis
- Enantioselective Synthesis : The compound is used in the enantioselective synthesis of certain amino acid derivatives. This is crucial in creating single-enantiomer compounds for pharmaceutical applications (N. Boaz et al., 2005).
Miscellaneous Applications
- Synthesis of Bioorganometallic Compounds : It is involved in the synthesis of organometallic analogues of antibiotics, like platensimycin, demonstrating its utility in medicinal chemistry (M. Patra et al., 2012).
- Production of Radiopharmaceuticals : A derivative is used in the automated synthesis of a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1, indicating its importance in nuclear medicine (Zonghua Luo et al., 2019).
特性
IUPAC Name |
methyl 3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKFYKNIJQMDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6321962.png)
![tert-Butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine -1-carboxylate](/img/structure/B6321970.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)








![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)
